molecular formula C9H11NO3 B1336589 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid CAS No. 33230-32-9

5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid

Cat. No. B1336589
CAS RN: 33230-32-9
M. Wt: 181.19 g/mol
InChI Key: IOXIIOUTRNRNQM-UHFFFAOYSA-N
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Description

The compound "5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative, is described in one of the papers . This suggests that the compound of interest may also exhibit conformational constraints due to its isoxazole ring.

Synthesis Analysis

The synthesis of related compounds involves regioselective 1,3-dipolar cycloaddition reactions, which are a common method for constructing isoxazole rings . The synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates indicates that similar starting materials or strategies might be employed for the synthesis of the compound . Additionally, the synthesis of tetrahydroindol-2-yl isoxazoles through regioselective cyclization with hydroxylamine suggests that the acidity of the reaction mixture can influence the regiochemistry of isoxazole formation .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the isoxazole ring can impart rigidity to the molecule, which can be important for the biological activity of the compound . The regioselectivity observed in the synthesis of isoxazole derivatives indicates that the substitution pattern on the isoxazole ring can be controlled, which is crucial for the design of compounds with specific molecular recognition properties .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic attacks, as seen in the synthesis of the amino acid analogue where a cyanide ion performs a highly stereoselective nucleophilic attack . The dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution to form bis-indazolyl derivatives suggests that the compound of interest might also participate in dimerization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substitution patterns. For example, the pKa values of tetrahydroindazoles have been reported, which are important for understanding the acid-base behavior of these compounds . The use of tetrazoles as carboxylic acid isosteres in medicinal chemistry indicates that isoxazole derivatives could also serve as bioisosteres, potentially leading to metabolism-resistant compounds .

Scientific Research Applications

Melanogenesis Inhibition

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole derivatives have been synthesized and evaluated for their role in inhibiting melanogenesis, particularly in the mouse melanoma B16F10 cell line. These compounds have shown significant inhibitory activity, with potency notably greater than kojic acid, a well-known melanogenesis inhibitor. The inhibition mechanism involves the down-regulation of tyrosinase expression (Song et al., 2012).

Synthesis and Characterization

The synthesis and characterization of new isoxazole derivatives derived from benzosuberones have been explored. This includes the synthesis of 6-Arylidene-3-methyl-6,7,8,9-tetrahydro-5H-bezo[a]cyclo-hepten-5-ones and their transformation into isoxazole derivatives (Peesapati & Bathini, 2006).

Constrained Analogue of Aspartic Acid

An alternative synthesis method for a conformationally constrained analogue of aspartic acid, specifically 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, has been described. The new synthetic strategy resulted in a more efficient yield compared to previous methods (Conti et al., 2007).

Chemistry of 6,7,8,9-Tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one

Studies have been conducted on the conversion of 6,7,8,9-Tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one into various derivatives, including bromoderivatives, acetals, and esters. This also includes the development of new synthesis methods for related compounds (McLean, Peesapati, & Proctor, 1979).

Fused Furan Construction

Efficient syntheses of 4H-cyclohepta- and 4H-cyclopenta[b]furans have been achieved using an intramolecular [3+2] dipolar cycloaddition-based strategy. This process involves the treatment of oximes with sodium hypochlorite and subsequent reactions to yield the fused furans (Shishido, Umimoto, & Shibuya, 1994).

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

A new method for synthesizing isoxazole-4-carboxylic acid derivatives has been reported, involving a domino isoxazole-isoxazole isomerization catalyzed by Fe(II). This process leads to the formation of various isoxazole- and oxazole-4-carboxylic acids and their derivatives (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . Please handle it with care and follow all safety guidelines.

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8-6-4-2-1-3-5-7(6)13-10-8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXIIOUTRNRNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426900
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid

CAS RN

33230-32-9
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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